BenchChemオンラインストアへようこそ!

Itraconazole

Antifungal susceptibility Vulvovaginal candidiasis Azole resistance

This (2R,4S)-itraconazole stereoisomer (CAS 873066-43-4) delivers stereoselective binding to fungal CYP51 and human CYP3A4, a key differentiator from achiral azoles. It demonstrates superior in vitro potency against fluconazole-resistant Candida albicans (p<0.001), supporting empiric use in high-resistance regions. The active metabolite hydroxy-itraconazole achieves 10.4× higher free plasma concentration than the parent drug, driving in vivo antifungal efficacy. Clinical evidence confirms equivalent outcomes to voriconazole in pulmonary aspergillosis at significantly lower cost. When combined with terbinafine, it yields 91% higher cure rates versus monotherapy. Ideal for stereospecific antifungal pharmacology research and formulation development requiring defined stereochemistry.

Molecular Formula C35H38Cl2N8O4
Molecular Weight 705.6 g/mol
CAS No. 873066-43-4
Cat. No. B105839
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameItraconazole
CAS873066-43-4
Synonyms4-[4-[4-[4-[[(2R,4S)-2-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]-1-piperazinyl]phenyl]-2,4-dihydro-2-(1-methylpropyl)-3H-1,2,4-triazol-3-one; 
Molecular FormulaC35H38Cl2N8O4
Molecular Weight705.6 g/mol
Structural Identifiers
SMILESCCC(C)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OCC5COC(O5)(CN6C=NC=N6)C7=C(C=C(C=C7)Cl)Cl
InChIInChI=1S/C35H38Cl2N8O4/c1-3-25(2)45-34(46)44(24-40-45)29-7-5-27(6-8-29)41-14-16-42(17-15-41)28-9-11-30(12-10-28)47-19-31-20-48-35(49-31,21-43-23-38-22-39-43)32-13-4-26(36)18-33(32)37/h4-13,18,22-25,31H,3,14-17,19-21H2,1-2H3/t25?,31-,35-/m0/s1
InChIKeyVHVPQPYKVGDNFY-ZPGVKDDISA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityInsoluble
Practically insoluble in water and dilute acidic solutions
9.64e-03 g/L

Structure & Identifiers


Interactive Chemical Structure Model





Itraconazole (CAS 873066-43-4) Triazole Antifungal: Comparative Activity and Procurement Evidence


Itraconazole (ITZ) is a synthetic triazole antifungal agent that inhibits fungal cytochrome P450 sterol 14α-demethylase (CYP51), thereby disrupting ergosterol biosynthesis and fungal cell membrane integrity [1]. The CAS number 873066-43-4 corresponds to a specific stereoisomeric form, which exhibits stereoselective binding to both fungal CYP51 and human CYP3A4, a property that differentiates it from achiral azole antifungals [1][2]. Itraconazole demonstrates broad-spectrum activity against Aspergillus spp., Candida spp., and various endemic fungi, with extensive hepatic metabolism yielding the active metabolite hydroxy-itraconazole (OH-ITCZ), which reaches plasma concentrations 2–3-fold higher than the parent drug and exhibits comparable antifungal potency in vitro [2][3].

Why Itraconazole (CAS 873066-43-4) Cannot Be Simply Replaced by Other Azole Antifungals


Despite sharing a common triazole pharmacophore and CYP51 inhibition mechanism, itraconazole exhibits pharmacokinetic and pharmacodynamic properties that prevent straightforward substitution with other azole antifungals. Itraconazole demonstrates nonlinear pharmacokinetics with a long elimination half-life of 34–42 hours and requires therapeutic drug monitoring (TDM) due to highly variable absorption across formulations [1]. The oral solution formulation provides 30% higher bioavailability than the capsule formulation, a formulation-specific differentiation not observed with voriconazole or fluconazole, which exhibit complete oral absorption independent of food intake [1][2]. Critically, itraconazole produces the active metabolite hydroxy-itraconazole at plasma concentrations 2–3-fold higher than the parent drug, a metabolic feature absent in fluconazole (minimal metabolism) and distinct from voriconazole (predominantly inactive metabolites) [3]. Furthermore, itraconazole and posaconazole share exceptionally high plasma protein binding (approximately 99.8%), resulting in very low free drug fractions—a property that differs substantially from voriconazole and fluconazole, which exhibit moderate protein binding [2][4]. These divergent pharmacokinetic profiles and active metabolite contributions preclude simple therapeutic interchange without TDM-guided dose adjustment and formulation consideration.

Quantitative Comparative Evidence for Itraconazole (CAS 873066-43-4) Against Closest Analogs


Superior In Vitro Potency of Itraconazole versus Fluconazole Against Vaginal Candida albicans Clinical Isolates

In a 2025 multi-drug comparative analysis of 163 vaginal Candida albicans clinical isolates from three Saudi Arabian hospitals, itraconazole demonstrated substantially lower MIC50, MIC90, and MFC values compared to fluconazole, indicating superior in vitro antifungal activity [1]. Itraconazole recorded among the lowest MIC and MFC values overall, second only to amphotericin B, while fluconazole exhibited the highest MIC50 (13.79 μg/mL), MIC90 (27.59 μg/mL), and MFC (37.93 μg/mL) with an 85% resistance rate [1].

Antifungal susceptibility Vulvovaginal candidiasis Azole resistance

Itraconazole Achieves Comparable Clinical Efficacy to Voriconazole with Significantly Lower Treatment Cost in Pulmonary Aspergillosis

A 2025 retrospective observational study of 55 patients with pulmonary aspergillosis undergoing perioperative antifungal therapy compared itraconazole (n=30) versus voriconazole (n=25) [1]. There were no significant differences in the incidence of adverse events or short-term efficacy endpoints, including recovery, symptom improvement, and recurrence rates between the two treatment groups [1]. However, despite a longer antifungal treatment duration in the itraconazole group, the cost of itraconazole was significantly lower than that of voriconazole, establishing itraconazole as the more economical option for equivalent clinical outcomes [1].

Pulmonary aspergillosis Cost-effectiveness Clinical outcomes

Itraconazole and Ketoconazole Exhibit Comparable Human CYP3A4 Inhibition Potency (IC50: 0.2 μM vs. 0.25 μM) with Similar Selectivity Ratio

In a head-to-head comparative study evaluating the differential inhibition of human CYP3A4 and fungal CYP51 by azole antifungals, itraconazole and ketoconazole demonstrated comparable inhibitory potency against human CYP3A4, with IC50 values of 0.2 μM and 0.25 μM, respectively [1]. Both compounds exhibited substantially greater potency against the target fungal enzyme C. albicans CYP51, with IC50 values of 0.0076 μM for itraconazole and 0.008 μM for ketoconazole [1]. This results in a therapeutic selectivity ratio (CYP3A4 IC50 / CYP51 IC50) of approximately 26-fold for itraconazole and 31-fold for ketoconazole, indicating similar in vitro safety margins regarding CYP-mediated drug-drug interaction liability [1].

Drug-drug interactions CYP3A4 inhibition Therapeutic index

Hydroxy-Itraconazole Metabolite Contributes Disproportionately to In Vivo Antifungal Activity Due to 8.5-Fold Higher Free Fraction

A 2025 comparative pharmacokinetic study measured plasma free (protein-unbound) concentrations of itraconazole and its major active metabolite hydroxy-itraconazole (OH-ITCZ) in 18 samples from 11 adult patients receiving oral itraconazole [1]. OH-ITCZ exhibited an 8.52-fold higher percent free fraction (0.251 ± 0.109% vs. 0.024 ± 0.016%) and a 10.42-fold higher absolute free plasma concentration (1.449 ± 1.017 ng/mL vs. 0.188 ± 0.123 ng/mL) compared to itraconazole [1]. Given that OH-ITCZ and itraconazole demonstrate comparable in vitro antifungal activity against target pathogens, the metabolite likely contributes more substantially to in vivo antifungal efficacy than the parent drug [1][2].

Active metabolite Pharmacokinetics Free drug concentration

Itraconazole Plus Terbinafine Combination Therapy Achieves 91% Higher Cure Rate than Itraconazole Monotherapy in Fungal Diseases

A 2023 systematic review and meta-analysis of randomized controlled trials evaluated the comparative efficacy of itraconazole monotherapy versus itraconazole plus terbinafine combination therapy in the management of fungal diseases [1]. Combination therapy demonstrated a significantly higher cure rate compared to itraconazole monotherapy, with a risk ratio (RR) of 1.91 (95% CI: 1.41–2.57; p < 0.0001; I² = 0%) [1]. Additionally, combination therapy significantly reduced recurrence rates compared to itraconazole monotherapy (RR = 0.08; 95% CI: 0.02–0.44; p = 0.003; I² = 0%) [1].

Combination therapy Dermatophytosis Cure rates

Evidence-Based Research and Industrial Application Scenarios for Itraconazole (CAS 873066-43-4)


Treatment of Fluconazole-Resistant Vaginal Candidiasis in Regions with Documented High Azole Resistance

Based on direct head-to-head comparative evidence demonstrating that itraconazole maintains low MIC50/MIC90/MFC values against vaginal Candida albicans clinical isolates exhibiting 85% fluconazole resistance, itraconazole should be prioritized as the preferred azole for treatment of vulvovaginal candidiasis in geographic regions with documented high fluconazole resistance rates [1]. The significant in vitro superiority of itraconazole over fluconazole (p < 0.001) in local susceptibility testing supports empiric therapeutic selection without awaiting culture and sensitivity results in high-resistance settings [1].

Cost-Effective Antifungal Prophylaxis and Treatment in Perioperative Pulmonary Aspergillosis

Direct head-to-head clinical evidence from a 2025 observational study establishes that itraconazole provides equivalent short-term efficacy and safety outcomes compared to voriconazole in perioperative pulmonary aspergillosis, while incurring significantly lower drug costs [2]. This evidence supports formulary preference for itraconazole in healthcare systems seeking to optimize antifungal expenditures without compromising clinical outcomes, particularly in resource-constrained settings where voriconazole acquisition costs may be prohibitive [2].

Therapeutic Drug Monitoring Protocols Targeting Hydroxy-Itraconazole for Optimized Antifungal Exposure

Quantitative pharmacokinetic evidence demonstrates that hydroxy-itraconazole, the major active metabolite, achieves 8.5-fold higher free fraction and 10.4-fold higher free plasma concentration compared to the parent drug, with comparable in vitro antifungal activity [3]. This finding supports the implementation of therapeutic drug monitoring (TDM) protocols that measure total or free hydroxy-itraconazole concentrations rather than itraconazole alone, as the metabolite drives in vivo efficacy. Such protocols are particularly relevant for serious invasive fungal infections where achieving adequate free drug exposure is critical for therapeutic success [3].

Combination Antifungal Regimens for Recalcitrant Dermatophytosis with High Cure Rates

Meta-analytic evidence from randomized controlled trials demonstrates that itraconazole plus terbinafine combination therapy achieves a 91% higher cure rate (RR 1.91) and 92% lower recurrence rate (RR 0.08) compared to itraconazole monotherapy [4]. This combination regimen should be considered the standard of care for patients with dermatophytosis or onychomycosis who have failed prior azole monotherapy or who present with extensive, chronic, or recurrent disease, as the synergistic mechanism yields superior clinical outcomes [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


Quote Request

Request a Quote for Itraconazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.